molecular formula C8H9ClN2O B3307281 2-Chloro-4-(1-ethoxyvinyl)pyrimidine CAS No. 932738-81-3

2-Chloro-4-(1-ethoxyvinyl)pyrimidine

Cat. No. B3307281
CAS RN: 932738-81-3
M. Wt: 184.62 g/mol
InChI Key: DIOXYZRXAFUDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(1-ethoxyvinyl)pyrimidine is a research chemical with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . It’s used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of pyrimidines, including 2-Chloro-4-(1-ethoxyvinyl)pyrimidine, often involves organolithium reagents . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond . There are also other methods for the synthesis of pyrimidines described in the literature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1-ethoxyvinyl)pyrimidine can be represented by the SMILES notation: CCOC(=C)C1=NC(=NC=C1)Cl . This notation provides a way to describe the structure using short ASCII strings.


Chemical Reactions Analysis

Pyrimidines, including 2-Chloro-4-(1-ethoxyvinyl)pyrimidine, are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .

Mechanism of Action

While the specific mechanism of action for 2-Chloro-4-(1-ethoxyvinyl)pyrimidine is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects. For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4-(1-ethoxyvinyl)pyrimidine was not found in the search results, it’s important to note that it’s for research use only and not for human or veterinary use .

Future Directions

While the specific future directions for 2-Chloro-4-(1-ethoxyvinyl)pyrimidine are not mentioned in the search results, there is ongoing research in the synthesis of pyrimidines and their biological activity . This suggests that there may be potential for further exploration and development in this area.

properties

IUPAC Name

2-chloro-4-(1-ethoxyethenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-10-8(9)11-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOXYZRXAFUDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283854
Record name 2-Chloro-4-(1-ethoxyethenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1-ethoxyvinyl)pyrimidine

CAS RN

932738-81-3
Record name 2-Chloro-4-(1-ethoxyethenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932738-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(1-ethoxyethenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(1-ethoxyvinyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(1-ethoxyvinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.